tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
Overview
Description
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate: is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is also known by its IUPAC name, tert-butyl 4-(hydroxymethyl)phenylcarbamate . This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 4-(hydroxymethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: tert-Butyl (4-(hydroxymethyl)phenyl)carbamate is used as a protecting group in organic synthesis to protect amine functionalities during multi-step reactions .
Biology: In biological research, it is used to study enzyme inhibition and protein interactions .
Medicine: .
Industry: It is used in the production of specialty chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism by which tert-Butyl (4-(hydroxymethyl)phenyl)carbamate exerts its effects involves the inhibition of specific enzymes . For example, it can act as a β-secretase inhibitor , preventing the aggregation of amyloid beta peptides, which are implicated in Alzheimer’s disease . The compound interacts with the active site of the enzyme, blocking its activity and thereby reducing the formation of harmful aggregates .
Comparison with Similar Compounds
- tert-Butyl (4-(hydroxymethyl)phenyl)carbamate
- tert-Butyl (4-(aminomethyl)phenyl)carbamate
- tert-Butyl (4-(formyl)phenyl)carbamate
- tert-Butyl (4-(carboxyl)phenyl)carbamate
Uniqueness: this compound is unique due to its hydroxymethyl group , which provides versatility in chemical reactions and allows for the formation of various derivatives . This makes it a valuable intermediate in organic synthesis and drug development .
Biological Activity
tert-Butyl (4-(hydroxymethyl)phenyl)carbamate is a compound of significant interest in medicinal and biological research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a tert-butyl group, a hydroxymethyl group, and a carbamate moiety attached to a phenyl ring. This unique structure contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound primarily involves its ability to interact with specific enzymes or receptors. The carbamate group can form covalent bonds with enzymes, leading to inhibition of their activity. This inhibition can significantly affect various biochemical pathways, altering cellular functions and responses.
Biological Activities
- Enzyme Inhibition : The compound has been utilized to study enzyme-substrate interactions, acting as an inhibitor or activator depending on the target enzyme. Its structural features allow it to form stable complexes with molecular targets, modulating their activity.
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit promising anti-inflammatory effects. For instance, related compounds synthesized from tert-butyl 2-amino phenylcarbamate demonstrated significant inhibition of inflammation in vivo, with percentages ranging from 39% to over 54% compared to standard drugs like indomethacin .
- Cytotoxicity and Cancer Research : Some studies have explored the cytotoxic effects of similar carbamate derivatives against cancer cell lines. For example, compounds with similar scaffolds showed anticancer activity against murine solid tumor systems, indicating potential therapeutic applications in oncology .
- Neuroprotective Effects : In studies focusing on neurodegenerative diseases, certain derivatives have shown the ability to protect neuronal cells from amyloid-beta toxicity, suggesting their potential use in Alzheimer's disease treatment . The compound M4, a derivative of this class, was found to inhibit β-secretase and acetylcholinesterase activities effectively.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Its derivatives are being explored for enhanced biological activities, particularly in medicinal chemistry where modifications can lead to improved efficacy or reduced side effects.
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKDTZYYROHLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932202 | |
Record name | tert-Butyl [4-(hydroxymethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144072-29-7 | |
Record name | tert-Butyl [4-(hydroxymethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10932202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-4-aminobenzylalcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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